2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is a derivative of pyridine, characterized by the presence of an amino group and a hydroxyl group attached to the pyridine ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol typically involves the reaction of 4-amino-5-methylpyridine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction and distillation to remove impurities and obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biological activities. The compound may inhibit or activate certain pathways, resulting in its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2(1H)-pyridinone: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-(5-Methylpyridin-2-yl)ethan-1-ol: Lacks the amino group, affecting its reactivity and applications.
(2R)-2-Amino-2-(5-methylpyridin-2-yl)ethan-1-ol: Stereoisomer with different spatial arrangement of atoms.
Uniqueness
2-(4-Amino-5-methylpyridin-2-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-5-10-7(2-3-11)4-8(6)9/h4-5,11H,2-3H2,1H3,(H2,9,10) |
InChI Key |
SUKOEOSUUOKYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCO)N |
Origin of Product |
United States |
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